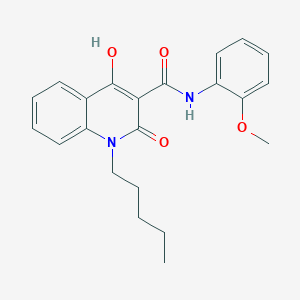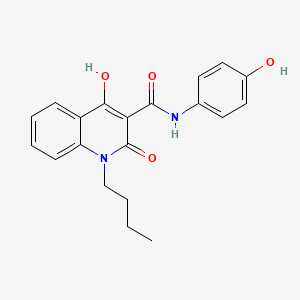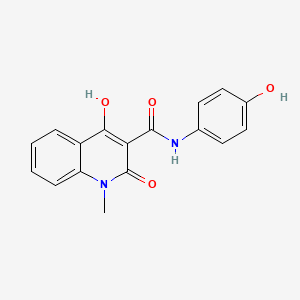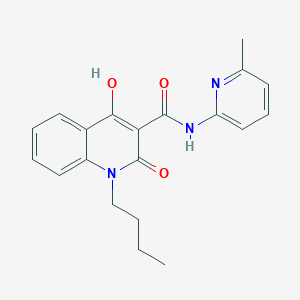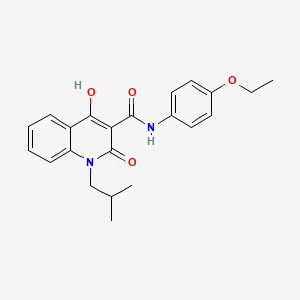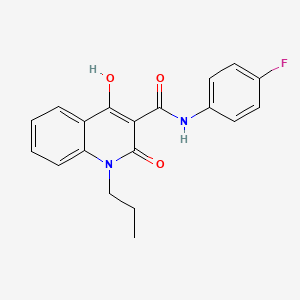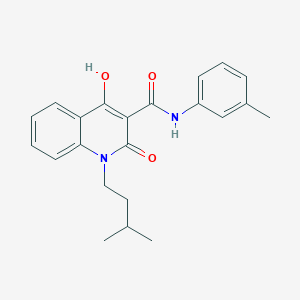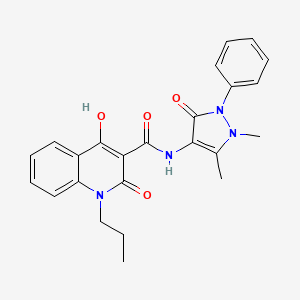
1-butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as BHQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BHQ belongs to the class of quinolinecarboxamides, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Applications De Recherche Scientifique
1-butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. 1-butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been used in several studies to investigate its effects on various biological processes, including cell proliferation, apoptosis, and oxidative stress. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 1-butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of various enzymes and signaling pathways involved in cell proliferation and survival. 1-butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer development. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
1-butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has been shown to have neuroprotective effects by reducing oxidative stress and inhibiting the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a wide range of biological activities, making it suitable for studying various biological processes. However, there are also some limitations to using 1-butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments. It can be toxic to cells at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for studying 1-butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of research is to investigate its potential use in the treatment of cancer and other diseases. 1-butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have potent antitumor activity, and further studies are needed to determine its efficacy and safety in vivo. Another area of research is to investigate the mechanism of action of 1-butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide and its effects on various signaling pathways and enzymes. This could lead to the development of new drugs that target these pathways. Finally, more studies are needed to determine the optimal conditions for using 1-butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments and to determine its toxicity and side effects in vivo.
Méthodes De Synthèse
The synthesis of 1-butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves a multi-step process that requires expertise in organic chemistry. The most commonly used method involves the reaction of 3-hydroxybenzaldehyde and 1-butyl-2,4-dihydroxybenzene with 2-aminoacetophenone in the presence of a catalyst to form the intermediate compound. This intermediate is then treated with acetic anhydride to yield 1-butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. The purity and yield of 1-butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be improved by using different solvents and purification techniques.
Propriétés
IUPAC Name |
1-butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-2-3-11-22-16-10-5-4-9-15(16)18(24)17(20(22)26)19(25)21-13-7-6-8-14(23)12-13/h4-10,12,23-24H,2-3,11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEYZRCBQRDPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-hydroxy-N-(3-hydroxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



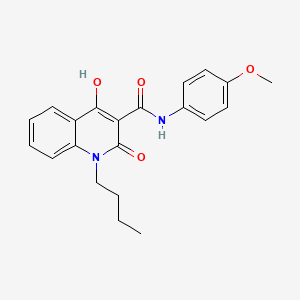
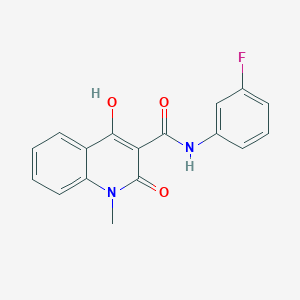
![1-allyl-N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913407.png)
